N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is a complex organic compound that belongs to the class of phenylpyrrolidines. This compound features a benzodioxole moiety, which is a bicyclic structure that includes a dioxole ring fused to a benzene ring, contributing to its unique chemical properties. The molecular formula of this compound is , with an average molecular weight of approximately 448.47 g/mol. It is characterized by multiple functional groups, including amides and hydroxyl groups, which may influence its biological activity and solubility characteristics .
The chemical reactivity of N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide can be analyzed through various reactions typical for amides and aromatic compounds. Potential reactions include:
These reactions can be utilized in synthetic pathways to modify the compound for specific applications .
Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide can be achieved through several methods:
These methods should be optimized based on yield and purity requirements .
N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide has potential applications in:
The unique structure may allow it to serve as a lead compound for further modifications aimed at enhancing efficacy or reducing toxicity .
Interaction studies involving N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide could focus on:
These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound .
Several compounds share structural similarities with N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 3-(1,3-benzodioxol-5-ylmethyl)-4-hydroxybenzoate | Contains a hydroxyl group and an ester functional group | |
| 7-Hydroxy-N-(4-methylbenzyl)-5-oxo-thiazolo[3,2-a]pyrimidine | Features a thiazole ring and exhibits different biological activity | |
| N-(1,3-benzodioxol-5-yloxy)-4-methoxybenzamide | Includes an ether linkage which alters its solubility profile |
The uniqueness of N-(1,3-benzodioxol-5-yilmethyl)-3-(7-hydroxy -4-methyl -2 -oxo -2H-chromen -3 -yl)propanamide lies in its specific combination of functional groups and structural elements that may enhance its biological activity compared to these similar compounds .
N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is a structurally complex molecule featuring two pharmacologically significant moieties: a 1,3-benzodioxole unit and a 7-hydroxy-4-methylcoumarin scaffold, linked via a propanamide bridge. The IUPAC name systematically describes its components:
The molecular formula is inferred as C$${21}$$H$${19}$$NO$$_{6}$$, with a molecular weight of approximately 381.38 g/mol. Key functional groups include:
A comparative analysis of structurally related hybrids is provided below:
The target compound’s hybrid architecture positions it as a versatile candidate for multitarget therapies.
The design of coumarin-benzodioxole hybrids emerged from the recognition that combining privileged scaffolds could synergize pharmacological effects. Early work focused on:
This compound represents an evolution in hybrid design, leveraging both the electron-rich benzodioxole ring and the planar coumarin nucleus for improved receptor binding.
N-(1,3-Benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide addresses critical challenges in drug discovery:
Ongoing research focuses on its potential as a lead compound for treating parasitic infections, inflammatory diseases, and cancer.